3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane

説明

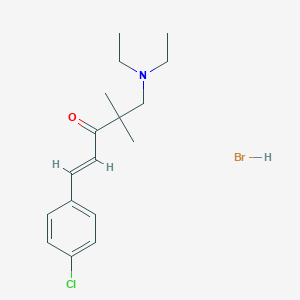

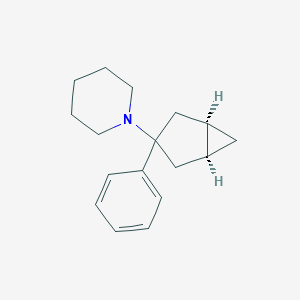

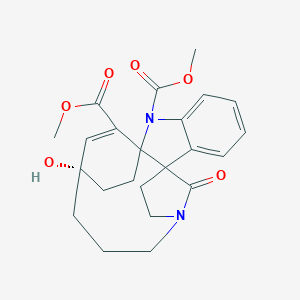

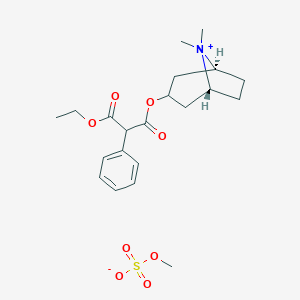

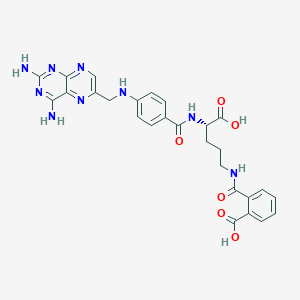

3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane is a chemical compound with the molecular formula C17H23N . It is an analog of Phencyclidine .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, which includes 3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane, can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis

The molecular structure of 3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane is complex due to its bicyclic nature. It contains a piperidine ring attached to a bicyclo[3.1.0]hexane structure, which is a six-membered ring with a bridgehead (a direct bond) connecting the first and third atoms .科学的研究の応用

Synthesis and Structural Analysis

Research on 3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane has primarily focused on its synthesis and structural properties. The work by de Costa et al. (1988) detailed the synthesis of conformationally restrained analogues of phencyclidine, which included cis- and trans-3-phenyl-3-piperidinylbicyclo[3.1.0]hexane. They conducted an X-ray crystallographic analysis to assign configurations and examined the compounds' binding to PCP receptors and sigma sites (de Costa et al., 1988).

Pharmacological Studies

Though the specific details on pharmacological applications are limited, there are studies indicating the potential use of related compounds in pharmacology. For instance, Ranise et al. (1993) investigated N-acyl-4,7,7-trimethyl-N-phenyl-3-(1-piperidinyl)bicyclo[2.2.1]hept-2-ene-2-carbothioamides, revealing some platelet antiaggregating activity (Ranise et al., 1993).

Conformational Studies and Analogues

Further conformational studies and synthesis of isomeric analogues have been explored. de Costa et al. (1992) synthesized isomeric 2-phenyl-2-(N-piperidinyl)bicyclo[3.1.0]hexanes to investigate their interaction with PCP and sigma binding sites (de Costa et al., 1992).

Chemical Synthesis and Reactions

Wang et al. (2013) explored the synthesis of 3-aza-bicyclo[3.1.0]hexan-2-one derivatives, highlighting a gold-catalyzed oxidative cyclopropanation method (Wang et al., 2013). Similarly, Ji et al. (2014) examined the regio- and stereoselective ring opening of 1-azoniabicyclo[3.1.0]hexane tosylate, yielding various piperidines and pyrrolidines (Ji et al., 2014).

Material Science and Structural Chemistry

In material science and structural chemistry, compounds like 3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane have been used as building blocks. Li and Yang (2021) discussed the use of saturated m-phenyl isosteres, including bicyclic structures, in medicinal chemistry (Li & Yang, 2021).

特性

IUPAC Name |

1-[(1R,5S)-3-phenyl-3-bicyclo[3.1.0]hexanyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N/c1-3-7-16(8-4-1)17(12-14-11-15(14)13-17)18-9-5-2-6-10-18/h1,3-4,7-8,14-15H,2,5-6,9-13H2/t14-,15+,17? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHBDLUJVLOBJA-FKEKPDDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CC3CC3C2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2(C[C@H]3C[C@H]3C2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane | |

CAS RN |

114200-20-3 | |

| Record name | 3-Phenyl-3-(N-piperidinyl)bicyclo(3.1.0)hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114200203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B219615.png)

![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)

![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)

![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)

![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)

![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)